![molecular formula C19H34O16 B15061482 L-Man(a1-3)[Man(a1-6)]a-Man1Me](/img/structure/B15061482.png)
L-Man(a1-3)[Man(a1-6)]a-Man1Me
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Overview
Description
L-Man(a1-3)[Man(a1-6)]a-Man1Me is a branched mannopentaose, a type of oligosaccharide composed of mannose units. Mannose is a simple sugar, or monosaccharide, that is a constituent of many polysaccharides and glycoproteins. This compound is significant in the study of glycosylation, a process where sugars are chemically attached to proteins or lipids, influencing their function and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Man(a1-3)[Man(a1-6)]a-Man1Me involves the stepwise addition of mannose units to form the branched structure. The process typically starts with the formation of a core mannose unit, followed by the sequential addition of mannose residues through glycosidic bonds. The reaction conditions often require the presence of specific enzymes, such as mannosyltransferases, which catalyze the transfer of mannose from a donor molecule to an acceptor molecule .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through biotechnological methods involving genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the synthesis of the oligosaccharide. The process involves fermentation, where the microorganisms are cultured in large bioreactors, followed by purification of the desired product .
Chemical Reactions Analysis
Types of Reactions
L-Man(a1-3)[Man(a1-6)]a-Man1Me can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the mannose units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The aldehyde groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as acetyl or phosphate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and bromine water.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride for acetylation or phosphoric acid for phosphorylation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield mannose derivatives with aldehyde or carboxylic acid groups, while reduction can produce mannose alcohols .
Scientific Research Applications
L-Man(a1-3)[Man(a1-6)]a-Man1Me has several applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation processes and the synthesis of complex carbohydrates.
Biology: It serves as a probe to investigate the role of mannose-containing oligosaccharides in cellular processes, such as cell-cell recognition and signaling.
Medicine: It is explored for its potential in developing therapeutic agents, particularly in targeting glycan-mediated interactions in diseases like cancer and viral infections.
Industry: It is utilized in the production of glycoproteins and other glycosylated products for various applications
Mechanism of Action
The mechanism by which L-Man(a1-3)[Man(a1-6)]a-Man1Me exerts its effects involves its interaction with specific receptors or enzymes. The mannose units can bind to mannose-binding lectins or enzymes involved in glycosylation, influencing their activity. This interaction can modulate various biological processes, such as immune response, cell adhesion, and pathogen recognition .
Comparison with Similar Compounds
Similar Compounds
Man(a1-4)Man(a1-3)[Man(a1-4)Man(a1-4)]Man(a1-4)Man: Another branched mannopentaose with a different branching pattern.
Man(a1-3)Man(a1-3)Man: A simpler oligosaccharide with fewer mannose units.
Uniqueness
L-Man(a1-3)[Man(a1-6)]a-Man1Me is unique due to its specific branching pattern, which influences its binding properties and biological activity. This distinct structure allows it to interact with a different set of receptors and enzymes compared to other mannose-containing oligosaccharides .
Properties
Molecular Formula |
C19H34O16 |
---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-3,5-dihydroxy-6-methoxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H34O16/c1-30-17-15(29)16(35-19-14(28)12(26)9(23)6(3-21)33-19)10(24)7(34-17)4-31-18-13(27)11(25)8(22)5(2-20)32-18/h5-29H,2-4H2,1H3/t5-,6+,7-,8-,9+,10-,11+,12-,13+,14-,15+,16+,17+,18+,19+/m1/s1 |
InChI Key |
DCXPDWNLLMVYGH-AYTLCPSISA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
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